2-(Benzyloxy)-1-ethynyl-4-methoxybenzene
Description
2-(Benzyloxy)-1-ethynyl-4-methoxybenzene is a substituted aromatic compound featuring a benzyloxy group at the ortho position (C2), an ethynyl group at the para position (C1), and a methoxy group at the meta position (C4) on the benzene ring.
The ethynyl group confers sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or cross-coupling reactions. The benzyloxy and methoxy groups are electron-donating, influencing the aromatic ring's electronic landscape and directing electrophilic substitution patterns .
Properties
IUPAC Name |
1-ethynyl-4-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-14-9-10-15(17-2)11-16(14)18-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFXRNOOAAYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic ester with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene are not extensively documented, the principles of Suzuki–Miyaura coupling can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoquinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Conversion to ethyl derivatives.
Substitution: Introduction of halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2-(Benzyloxy)-1-ethynyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Research Findings and Challenges
- Contradictions in Protecting Groups : highlights acetyl protection for hydroxyl groups prior to bromination, whereas other routes (e.g., ) use direct alkylation with benzyl bromide. Choice of protecting group impacts yield and purification steps.
- Synthetic Yields : Benzylation reactions (e.g., ) achieve near-quantitative yields under basic conditions (Cs₂CO₃), whereas halogenation (NBS) requires precise stoichiometry to avoid over-bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
